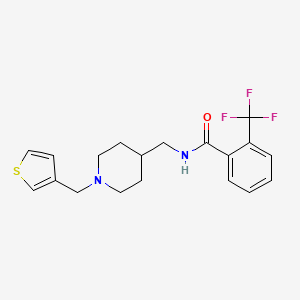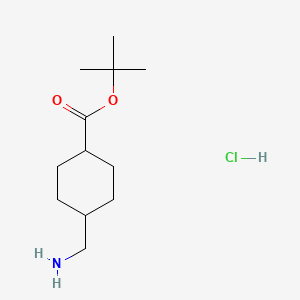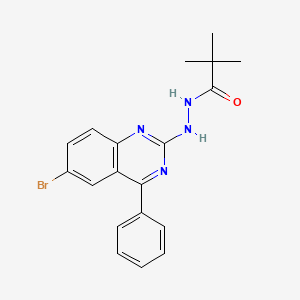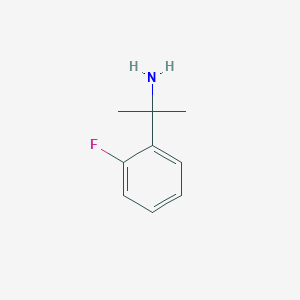
2-(2-Fluorophenyl)propan-2-amine
Overview
Description
2-(2-Fluorophenyl)propan-2-amine is a chemical compound with the CAS Number: 74702-88-8 . It has a molecular weight of 153.2 . The IUPAC name for this compound is 2-(2-fluorophenyl)-2-propanamine .
Molecular Structure Analysis
The molecular structure of 2-(2-Fluorophenyl)propan-2-amine can be represented by the InChI code: 1S/C9H12FN/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6H,11H2,1-2H3 . This indicates that the molecule consists of a fluorophenyl group attached to a propan-2-amine group .Physical And Chemical Properties Analysis
2-(2-Fluorophenyl)propan-2-amine is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Chemical Reactions and Mechanisms
- Nucleophilic Substitution Reactions : Research demonstrates that compounds similar to 2-(2-Fluorophenyl)propan-2-amine are involved in nucleophilic substitution reactions, showcasing their reactivity and utility in organic synthesis (Rappoport & Ta-Shma, 1971).
Material Sciences and Corrosion Inhibition
- Corrosion Inhibition : Tertiary amines, including those related to 2-(2-Fluorophenyl)propan-2-amine, have been synthesized and evaluated for their performance in inhibiting corrosion on carbon steel, indicating their potential application in material sciences (Gao, Liang, & Wang, 2007).
Catalysis and Synthesis
- Transfer Hydrogenation Catalysis : Studies show the utility of similar compounds in the efficient catalysis of transfer hydrogenation of imines, which is a significant reaction in chemical synthesis (Samec & Bäckvall, 2002).
Drug Development and Molecular Interaction
- Drug Solubility and Pharmacokinetics : Research on salts of similar compounds, like 2-(2-fluoro-4-biphenylyl)propionic acid, provides insights into drug solubility and interactions, which are critical for drug development and formulation (Anderson & Conradi, 1985).
Detection and Sensing Technologies
- Detection of Amine Vapors : Compounds related to 2-(2-Fluorophenyl)propan-2-amine have been used in developing sensors for detecting amine vapors, applicable in various industries for health and safety monitoring (Gao et al., 2016).
Synthesis of Antiviral Agents
- Synthesis of Anti-Influenza Agents : Novel compounds with structures similar to 2-(2-Fluorophenyl)propan-2-amine have shown potential as antiviral agents against influenza, indicating their relevance in medicinal chemistry and drug discovery (Oka et al., 2001).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-fluorophenyl)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQOIUQXYMVFJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)propan-2-amine | |
CAS RN |
74702-88-8 | |
| Record name | 2-(2-fluorophenyl)propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


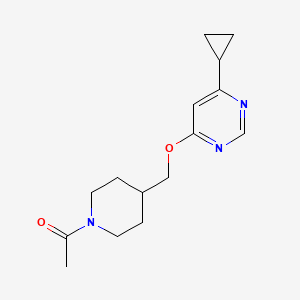
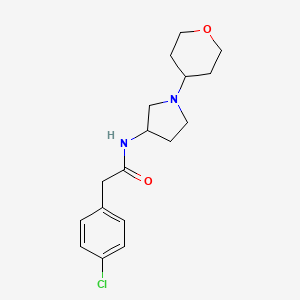
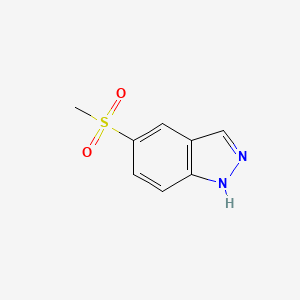
![(3-Chlorophenyl)-[3-[2-[(4-chlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone](/img/structure/B2815253.png)

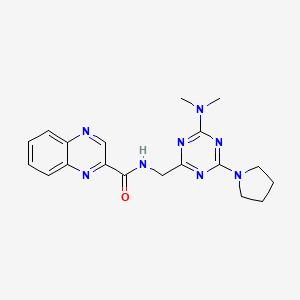

![N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![4-(tert-butyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2815261.png)
![N-(3-chlorophenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2815265.png)
![4-{[(4-Fluorophenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2815267.png)
